molecular formula C17H22N4O2S B3012140 N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170052-93-3

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B3012140
CAS RN: 1170052-93-3
M. Wt: 346.45
InChI Key: MOQOADCTSXYPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

Research has explored the synthesis and evaluation of various compounds derived from "N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide" for their antimicrobial and anti-inflammatory activities. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their biological activities. Some of these compounds exhibited good to moderate antimicrobial activity against test microorganisms, with a few showing antiurease and antilipase activities as well (Başoğlu et al., 2013).

Enzyme Inhibition for Tuberculosis Treatment

The compound has been involved in the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One study found that specific derivatives showed promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Neurotransmitter Receptor Studies

The compound has played a role in the study of neurotransmitter receptors, particularly serotonin receptors. WAY-100635, a derivative, is a potent and selective 5-HT1A receptor antagonist. It has been utilized in research to understand the inhibitory actions on 5-HT neuronal firing, with implications for studying serotonin's role in various neurological and psychological conditions (Craven et al., 1994).

Radiolabeled Tracers for PET Imaging

Further research applications include the development of radiolabeled tracers for positron emission tomography (PET) imaging. For example, derivatives have been synthesized for studying CB1 cannabinoid receptors, offering insights into the distribution and density of these receptors in the brain, which can be crucial for understanding various neurological diseases and disorders (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-ethyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-18-17(22)21-10-8-12(9-11-21)15-19-20-16(24-15)13-6-4-5-7-14(13)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQOADCTSXYPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.